Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate
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Overview
Description
Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate is a chemical compound with the molecular formula C17H26BNO4 and a molecular weight of 319.2 g/mol . This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Mechanism of Action
Mode of Action
It is known that the compound contains a boronic acid pinacol ester functional group , which is often used in organic synthesis and catalysis.
Action Environment
It is known that the compound is a solid at room temperature and is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is also known to be stable under normal conditions but may hydrolyze in a humid environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate typically involves the reaction of benzyl carbamate with a boronic ester derivative. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boronic ester source. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, and requires a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Amines.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into drug development often utilizes this compound to create new therapeutic agents.
Industry: It is employed in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boron-containing structure but with different substituents.
4-Formylphenylboronic acid pinacol ester: Contains a formyl group instead of a carbamate.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features a diphenylamine group.
Uniqueness
Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate is unique due to its specific combination of a benzyl carbamate group and a boron-containing dioxaborolane ring. This structure imparts distinct reactivity and stability, making it particularly useful in synthetic applications where both boron and carbamate functionalities are advantageous .
Properties
IUPAC Name |
benzyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4/c1-16(2)17(3,4)23-18(22-16)11-8-12-19-15(20)21-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRMZZGUWOUDHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCNC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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